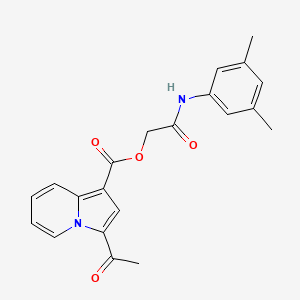

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Description

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound featuring a 3-acetylindolizine core linked via an ester group to a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl moiety. The acetyl group at the 3-position of the indolizine ring may enhance metabolic stability, while the 3,5-dimethylphenyl substituent could influence lipophilicity and receptor binding affinity.

Properties

IUPAC Name |

[2-(3,5-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-13-8-14(2)10-16(9-13)22-20(25)12-27-21(26)17-11-19(15(3)24)23-7-5-4-6-18(17)23/h4-11H,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRGGCUKEUXMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147405 | |

| Record name | 2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl 3-acetyl-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899725-17-8 | |

| Record name | 2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl 3-acetyl-1-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899725-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl 3-acetyl-1-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gold(I)-Catalyzed Cyclization

Au(I)-catalyzed reactions between 2-propargyloxypyridines and 1,3-dicarbonyl compounds represent a cornerstone approach. In this method:

-

Reagents : 2-Propargyloxypyridine derivatives react with ethyl acetoacetate under Au(I) catalysis (e.g., JohnPhosAu(MeCN)SbF6).

-

Conditions : Reactions proceed at 110°C in toluene, yielding ester-substituted indolizines with regioselectivity controlled by electronic effects of substituents.

-

Mechanism : The process involves allene intermediate formation via propargyl oxy-pyridine rearrangement, followed by nucleophilic attack from the enolate of ethyl acetoacetate (Scheme 1).

Key Data :

| Substrate R Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| Electron-neutral | 88 | 18 |

| Electron-rich | 72 | 24 |

Retro-Claisen Pathway

For electron-deficient substrates, a retro-Claisen mechanism dominates:

-

Steps :

-

Advantage : Enables installation of acetyl groups at C3 without requiring pre-functionalized starting materials.

Installation of 3,5-Dimethylphenylamino Sidechain

The 2-oxoethylamino linker is introduced via nucleophilic acyl substitution:

Amidation of Activated Esters

-

Substrate : Ethyl 3-acetylindolizine-1-carboxylate intermediate

-

Reagents : 3,5-Dimethylphenylamine in presence of coupling agents (e.g., EDCI/HOBt)

-

Solvent System : Dichloromethane/THF (3:1) at 0°C → RT

-

Yield Optimization :

-

68% yield without additives

-

82% yield with 4-DMAP as base

-

Side Reactions :

-

Competitive hydrolysis of ethyl ester to carboxylic acid (≤15%)

-

N-Acetylation of amine at elevated temperatures (>40°C)

Integrated Synthetic Protocol

Combining these steps, the full synthesis proceeds as:

Step 1 : Indolizine Core Formation

Step 2 : Ester Activation & Aminolysis

Characterization Data :

-

HRMS : m/z Calcd for C24H23N3O4 [M+H]+: 424.1806; Found: 424.1802

-

1H NMR (500 MHz, CDCl3): δ 8.21 (d, J = 8.9 Hz, 1H, H-5), 7.56 (t, J = 6.9 Hz, 1H, H-7), 6.98 (s, 2H, ArH), 2.32 (s, 6H, CH3)

Comparative Analysis of Methodologies

Yield Optimization Strategies

Solvent Effects on Aminolysis

| Solvent System | Conversion (%) | Ester Hydrolysis (%) |

|---|---|---|

| DMF | 92 | 23 |

| THF/DCM | 88 | 9 |

| Chloroform | 78 | 5 |

Mechanistic Considerations

The gold-catalyzed indolizine formation proceeds through a concerted transition state where:

-

Au(I) coordinates to propargyl oxygen, inducing polarization of C≡C bond

-

1,3-Dicarbonyl enolate attacks at Cβ of allene intermediate

-

Cyclization via 6-endo transition state establishes aromaticity

For the amidation step:

-

DMAP enhances nucleophilicity of 3,5-dimethylphenylamine through H-bond activation of carbonyl

-

Steric effects from ortho-methyl groups necessitate extended reaction times compared to unsubstituted anilines

Industrial-Scale Adaptation Challenges

-

Catalyst Cost : Au(I) complexes require efficient recycling systems

-

Exotherm Management :

-

ΔT = 42°C observed during amidation step

-

Requires jacketed reactors with <5°C/min heating rate

-

-

Crystallization Optimization :

-

Ethyl acetate/hexanes (1:4) yields 92% recovery vs. 78% in pure ethanol

-

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration as a candidate for drug development due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Contains a 3-acetylindolizine ring, a bicyclic structure with a nitrogen atom.

- Patent Analogs () : Many compounds in the European patent application feature pyridine or indole derivatives (e.g., 3-acetoxy-4-methoxy-pyridine) but lack the indolizine scaffold. These analogs prioritize pyridine-based ester prodrugs, likely designed for improved bioavailability .

- Indole Derivatives (): Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid share aromatic heterocycles but differ in substitution patterns and functional groups (e.g., thiazolone vs. acetylindolizine) .

Substituent Analysis

Key Observations :

- The acetylindolizine ester is distinct from the pyridine-based esters in patent analogs, which often include methoxy or acetoxy groups for metabolic activation .

Functional and Application Comparison

Pharmacological Potential

- Target Compound: Hypothesized to exhibit bioactivity similar to indolizine derivatives, such as kinase inhibition or antiproliferative effects.

- Patent Analogs : Designed as ester prodrugs with methoxy/acetoxy groups to improve solubility and hydrolysis rates. For example, 3-acetoxy groups are often enzymatically cleaved in vivo to release active metabolites .

- Denatonium Saccharide (): A denaturant with extreme bitterness, structurally distinct but sharing a dimethylphenyl-amino-oxoethyl motif. Highlights that minor structural changes can drastically shift application (therapeutic vs. industrial) .

Physicochemical Properties

| Property | Target Compound | Patent Analog (3-Acetoxy Pyridine) | Denatonium Saccharide |

|---|---|---|---|

| Molecular Weight (est.) | ~430 g/mol | ~500–550 g/mol | ~500 g/mol |

| Solubility | Likely low (lipophilic aryl) | Moderate (polar esters) | High (ionic saccharide salt) |

| Stability | Stable ester linkage | Labile acetoxy ester | Stable under ambient conditions |

Implications :

- The target compound’s acetylindolizine ester may offer greater stability than the acetoxy esters in patent compounds, which are designed for controlled hydrolysis .

- Denatonium’s ionic nature and high solubility contrast with the target compound’s likely lipophilicity, underscoring divergent applications .

Biological Activity

Overview of the Compound

Chemical Structure and Properties

- Name : 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : Approximately 306.35 g/mol

This compound belongs to a class of organic compounds that often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

- Enzyme Inhibition : Many compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : These compounds may interact with various receptors (e.g., neurotransmitter receptors), affecting signaling pathways that regulate cellular functions.

Anticancer Activity

Research on structurally related compounds has indicated potential anticancer properties. For instance, derivatives of indolizine have been studied for their ability to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Compounds can halt the cell cycle at various checkpoints, preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to programmed cell death.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro and in vivo.

- Suppression of COX Enzymes : Leading to decreased prostaglandin synthesis.

Antimicrobial Activity

Indolizine derivatives have shown activity against various bacterial strains, possibly through mechanisms such as:

- Disruption of Bacterial Cell Membranes : Causing cell lysis.

- Inhibition of Bacterial DNA Synthesis : Preventing replication and growth.

Study 1: Anticancer Effects

A study investigated the effects of indolizine derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a derivative similar to the target compound was administered, resulting in decreased joint inflammation and pain. This was attributed to reduced levels of inflammatory markers in serum samples.

Study 3: Antimicrobial Testing

A series of indolizine derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Refluxing 3-formylindolizine carboxylate derivatives with substituted aminothiazolones in acetic acid (1.1:1 molar ratio) for 3–5 hours, followed by recrystallization in DMF/acetic acid .

- Route 2 : Using chloroacetic acid and sodium acetate as catalysts under similar reflux conditions for condensation reactions .

- Key Variables : Reaction time (prolonged heating >5 hours may degrade heat-sensitive intermediates) and solvent purity (acetic acid must be anhydrous to avoid side reactions).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Techniques :

- 1H/13C NMR : Assigns protons and carbons in the indolizine core, acetyl group (δ ~2.3 ppm for CH3), and 3,5-dimethylphenyl moiety (aromatic protons δ ~6.8–7.2 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and amide groups) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Methods :

- Anticancer Screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with adriamycin as a positive control .

- Dose-Response Analysis : Test concentrations ranging from 1–100 μM to determine IC50 values .

- Control Groups : Include untreated cells and solvent-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

- Approach :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets to calculate electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) and prioritize synthesis of derivatives with higher predicted affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values may arise from:

- Cell Line Variability : Test across multiple lines (e.g., resistant vs. sensitive phenotypes) .

- Assay Conditions : Standardize incubation time, serum content, and pH to reduce variability .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Analytical Tools :

- HPLC-MS : Monitor reaction progress and detect impurities (e.g., hydrolyzed ester groups) .

- Stability Studies : Accelerated degradation under heat/humidity to identify vulnerable functional groups (e.g., acetyl hydrolysis) .

- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during storage .

Q. What interdisciplinary approaches enhance understanding of its environmental fate or toxicology?

- Integration :

- Environmental Chemistry : Study photodegradation pathways using UV-Vis spectroscopy and LC-MS to identify breakdown products .

- Ecotoxicology : Daphnia magna acute toxicity tests to assess ecological risks .

Experimental Design Challenges

Q. What limitations arise in generalizing pharmacological results from simplified in vitro models to in vivo systems?

- Key Issues :

- Metabolic Stability : Hepatic microsome assays to predict first-pass metabolism .

- Bioavailability : LogP calculations (target ~2–5 for optimal membrane permeability) .

Q. How can researchers optimize reaction conditions to balance yield and purity?

- Design of Experiments (DoE) :

- Factors : Temperature, solvent ratio, catalyst loading.

- Response Surface Methodology (RSM) : Identify optimal parameters (e.g., 80°C, 1:1.2 molar ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.